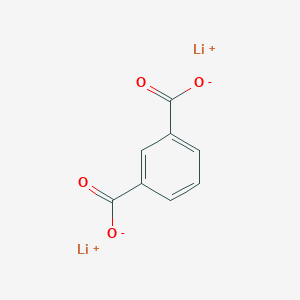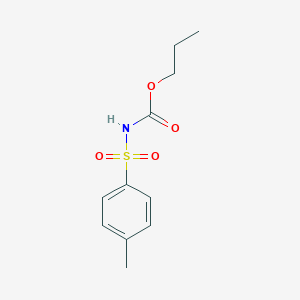
propyl N-(4-methylphenyl)sulfonylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl N-(4-methylphenyl)sulfonylcarbamate is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as PMPS or PMSU, and is a white crystalline powder that is soluble in organic solvents.
Wirkmechanismus
PMPS exerts its effects by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Biochemische Und Physiologische Effekte
PMPS has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, it has been shown to modulate the activity of other enzymes, including butyrylcholinesterase and monoamine oxidase. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PMPS for lab experiments is its high potency as an acetylcholinesterase inhibitor. This allows for a more precise and targeted manipulation of cholinergic neurotransmission. However, one limitation is that it may also inhibit other enzymes, which can complicate the interpretation of results.
Zukünftige Richtungen
There are a number of potential future directions for research on PMPS. One area of focus could be the development of more selective inhibitors of acetylcholinesterase, which would allow for a more specific manipulation of cholinergic neurotransmission. Another area of interest could be the investigation of the antioxidant properties of PMPS and their potential therapeutic applications in neurodegenerative diseases. Additionally, further research could be conducted to explore the potential applications of PMPS in other areas of scientific research, such as cancer biology and immunology.
Conclusion
PMPS is a chemical compound that has been extensively studied for its potential applications in scientific research. Its high potency as an acetylcholinesterase inhibitor makes it a valuable tool for the manipulation of cholinergic neurotransmission. However, its inhibition of other enzymes and potential side effects must be taken into consideration when interpreting results. Further research is needed to fully understand the potential applications of PMPS in a variety of scientific research areas.
Synthesemethoden
The synthesis of PMPS involves the reaction of propyl isocyanate with 4-methylphenylsulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and typically occurs at room temperature. The resulting product is then purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
PMPS has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and toxicology. It has been shown to act as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may have therapeutic implications for conditions such as Alzheimer’s disease and myasthenia gravis.
Eigenschaften
CAS-Nummer |
18303-01-0 |
|---|---|
Produktname |
propyl N-(4-methylphenyl)sulfonylcarbamate |
Molekularformel |
C11H15NO4S |
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
propyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H15NO4S/c1-3-8-16-11(13)12-17(14,15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
PEGXAYLIEGIROS-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Kanonische SMILES |
CCCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



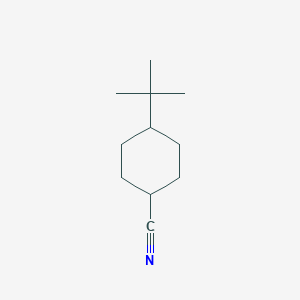
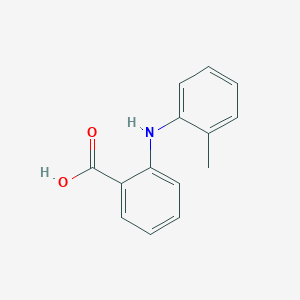
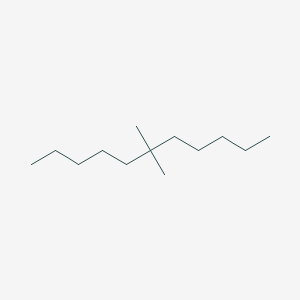
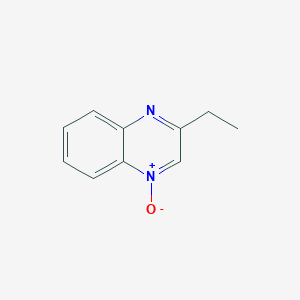
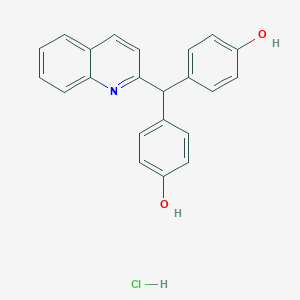
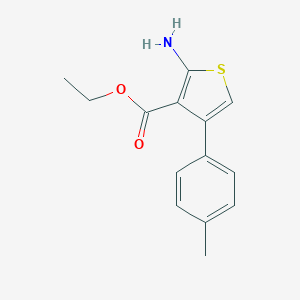
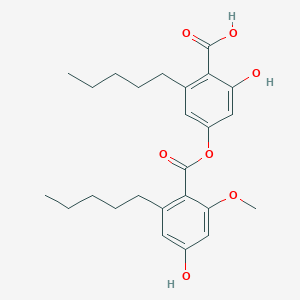
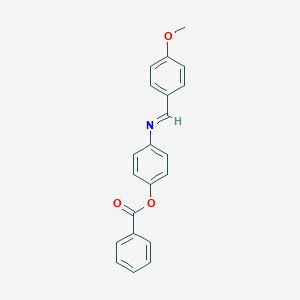
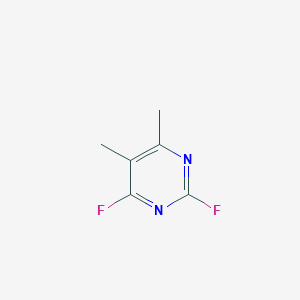
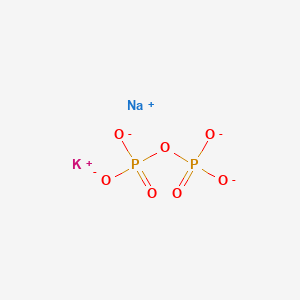
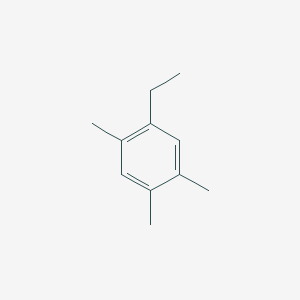
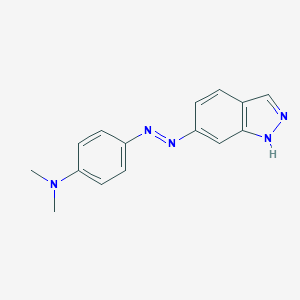
![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)
